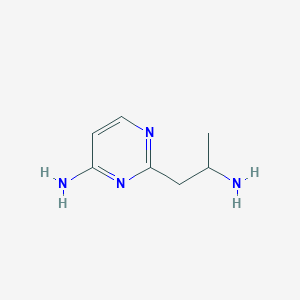

2-(2-Aminopropyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-(2-aminopropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H12N4/c1-5(8)4-7-10-3-2-6(9)11-7/h2-3,5H,4,8H2,1H3,(H2,9,10,11) |

InChI Key |

RSSQRUBLXYMLEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=CC(=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminopropyl Pyrimidin 4 Amine

Retrosynthetic Analysis of the 2-(2-Aminopropyl)pyrimidin-4-amine Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves several key disconnections.

A primary disconnection breaks the bond between the pyrimidine (B1678525) ring and the aminopropyl side chain. This suggests a synthetic strategy where a pre-formed pyrimidine ring is functionalized with the side chain. A common precursor for this approach would be a 2-halo-4-aminopyrimidine, which can react with a suitable nucleophile representing the aminopropyl group.

Alternatively, the pyrimidine ring itself can be disconnected. The fundamental structure of a 2,4-disubstituted pyrimidine can be traced back to a cyclocondensation reaction. This typically involves a three-carbon component and a reagent that provides the N-C-N fragment of the ring. For a 2-amino-substituted pyrimidine, guanidine (B92328) is the logical precursor for this fragment. The three-carbon unit could be a β-dicarbonyl compound or a functional equivalent.

A third approach involves building the pyrimidine ring with the side chain already attached to one of the precursors. This would require a more complex starting material, such as a substituted amidine that already contains the aminopropyl moiety, which would then be cyclized with a suitable partner.

Classical and Modern Synthetic Approaches to Pyrimidine Ring Formation

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous established and innovative methods.

Cyclocondensation Reactions for Pyrimidine Core Synthesis

The most prevalent method for constructing the pyrimidine ring is through cyclocondensation reactions. The classic Biginelli reaction and its variations are prime examples. nih.gov In the context of this compound, a key reaction involves the condensation of guanidine with a 1,3-dielectrophile. nih.gov For instance, guanidine hydrochloride can be reacted with chalcones (1,3-diarylprop-2-en-1-ones) to form 2-aminopyrimidines. ajol.inforesearchgate.net The reaction proceeds through a Michael addition, followed by cyclization and dehydration. researchgate.net

Another approach involves reacting guanidine nitrate (B79036) with a pre-formed aldehyde oil under pressure, catalyzed by sodium methoxide, to yield 2-aminopyrimidine (B69317). google.com These methods highlight the versatility of using guanidine as the nitrogen-containing component to install the 2-amino group directly.

Modern variations often employ catalysts to improve yields and reaction conditions. For example, copper-catalyzed cycloaddition of alkynes with amidines or guanidines is a powerful tool for constructing pyrimidine rings. mdpi.com

Strategies for Introduction of the Aminopropyl Side Chain

Introducing the 2-aminopropyl side chain can be achieved through two main strategies: incorporating it before ring formation or adding it to a pre-existing pyrimidine ring.

The post-polymerization modification (PPM) route, analogous to polypeptide synthesis, involves attaching the functional group after the core structure is made. acs.org In this case, a 2-halopyrimidine, such as 2-chloropyrimidine, can serve as an electrophile. This intermediate would then react with a nucleophile like 2-aminopropylamine or a protected version thereof. This nucleophilic aromatic substitution (SNAr) is a common and effective method for functionalizing pyrimidine rings.

Alternatively, the side chain can be built onto the ring. For instance, a 2-methylpyrimidine (B1581581) could be functionalized at the methyl group, followed by chain extension and amination to create the desired aminopropyl group. Another advanced method is the use of cross-coupling reactions, such as the Suzuki coupling, to attach a suitably functionalized propyl group to a 2-halopyrimidine. mdpi.com

Regioselective Functionalization of Pyrimidine Rings

When working with polysubstituted pyrimidines, controlling the position of functionalization is crucial. 2,4-Dichloropyrimidine (B19661) is a common and versatile starting material for accessing 2,4-disubstituted pyrimidines. digitellinc.comacs.org The chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. mdpi.commdpi.com

This difference in reactivity allows for sequential and regioselective reactions. A nucleophile can be directed to the C4 position first. For example, reacting 2,4-dichloropyrimidine with an amine will preferentially yield the C4-substituted product. acs.org Subsequently, a second, different nucleophile can be introduced at the C2 position. Some studies have shown that using tertiary amine nucleophiles can lead to excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines. nih.gov This controlled, stepwise functionalization is a powerful strategy for synthesizing asymmetrically substituted pyrimidines like the target molecule. digitellinc.com

Microwave-assisted Suzuki coupling reactions of 2,4-dichloropyrimidines with arylboronic acids have also shown high regioselectivity for the C4 position. mdpi.com

Stereoselective Synthesis of this compound

The "2-aminopropyl" side chain contains a chiral center at the second carbon atom. Therefore, the synthesis of a single enantiomer of this compound requires stereoselective methods. There are several general strategies to achieve this:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the required stereocenter. For instance, a chiral amino alcohol could be used as a precursor for the aminopropyl side chain.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This modern approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of an appropriate enamine precursor could establish the chiral amine center. youtube.com Similarly, a stereoselective aldol (B89426) reaction could be employed to set the stereocenters if the synthesis proceeds through a different intermediate. youtube.com

While specific literature for the stereoselective synthesis of this compound is not prevalent, principles from other stereoselective syntheses can be applied. For instance, the Kinugasa reaction employing ynamides has been used for the highly stereoselective synthesis of chiral β-lactams, demonstrating a powerful method for controlling stereochemistry. nih.gov The Overman rearrangement is another powerful tool that allows for the transfer of stereochemistry from an allylic alcohol to an allylic amine. youtube.com

Chemical Reactivity and Derivatization of 2 2 Aminopropyl Pyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is generally characterized as π-deficient. wikipedia.org This electron deficiency influences its susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution Reactions

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com The π-electron density is greatly reduced compared to benzene, making reactions with electrophiles more difficult. wikipedia.org When such reactions do occur, substitution is directed to the C-5 position, which is the least electron-deficient position on the ring. wikipedia.org Common EAS reactions like nitration and halogenation have been observed on substituted pyrimidines. wikipedia.orgbyjus.com For instance, the nitration of aniline (B41778) results in a mixture of ortho, meta, and para products due to the formation of the anilinium ion. youtube.com However, the presence of the activating amino group in 2-(2-aminopropyl)pyrimidin-4-amine could potentially facilitate EAS at the C-5 position, although the strong deactivating effect of the pyrimidine nitrogens remains a significant barrier.

Nucleophilic Aromatic Substitution Reactions

Conversely, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.orgmasterorganicchemistry.com Electron-withdrawing groups, such as the ring nitrogens, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the displacement of a leaving group. wikipedia.org The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient and are the preferred sites for nucleophilic attack. wikipedia.org In the case of 2-aminopyrimidines, the amino group can be displaced by a nucleophile, although this is a challenging reaction due to the poor leaving group ability of the amino group. thieme-connect.de However, SNAr reactions on substituted pyrimidines, such as the displacement of a halide, are common and synthetically useful. mdpi.comnih.gov For example, 2-amino-4,6-dichloropyrimidine (B145751) readily reacts with various amines to yield substituted 2-aminopyrimidine (B69317) derivatives. mdpi.comnih.gov

Reactions at the Pyrimidine Nitrogen Atoms

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as nucleophiles or bases. quora.com Protonation and alkylation typically occur at one of the ring nitrogen atoms. wikipedia.org The basicity of the pyrimidine nitrogens is lower than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org

Reactions Involving the Primary Aminopropyl Group

The primary amino group on the propyl side chain is a key site for derivatization, offering a versatile handle for introducing a variety of functional groups.

Amine Alkylation and Acylation Reactions

The primary amine of the aminopropyl group is nucleophilic and readily undergoes alkylation and acylation reactions. Alkylation can be achieved by reacting the amine with alkyl halides, while acylation is typically performed using acid chlorides or anhydrides. These reactions lead to the formation of secondary or tertiary amines and amides, respectively. The reaction of an amino group with phenacyl bromide, for example, can proceed through either a condensation reaction to form an imine or an alkylation reaction via an SN2 mechanism. nih.gov

Formation of Schiff Bases and Imines

The primary amine can condense with aldehydes and ketones to form Schiff bases or imines. rjptonline.orgjocpr.com This reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate followed by dehydration. jocpr.com Schiff bases derived from 2-aminopyrimidines have been synthesized by reacting 2-aminopyrimidine with various substituted aldehydes. rjptonline.orgniscpr.res.in These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727) and can be promoted by conventional heating or microwave irradiation. niscpr.res.in

Derivatization for Spectroscopic Probes or Ligand Attachment

The structural motifs within this compound offer several handles for the attachment of spectroscopic probes or for its use as a ligand in metal complexes. The 4-amino group and the nitrogen atoms of the pyrimidine ring are primary sites for such modifications.

The amino groups can be derivatized with fluorescent tags. For instance, reagents like fluorescamine (B152294) can react with primary and secondary amines to yield fluorescent products, a technique that could be applied for analytical detection. nih.gov The synthesis of aminopyridine-based fluorescent probes suggests that the aminopyrimidine core of the target compound could be similarly modified to create molecules with desirable photophysical properties. mdpi.com

Furthermore, the pyrimidine moiety, with its nitrogen atoms and amino substituent, is well-suited for acting as a ligand for metal ions. The synthesis of metal complexes with pyrimidine-based ligands is a well-established field. researchgate.netcu.edu.eg The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate with various metal centers. cu.edu.egias.ac.in This property is exploited in the design of catalysts, materials with interesting electronic properties, and potential therapeutic agents. The synthesis of mixed ligand complexes, for example with a pyrimidine nucleoside and an amino acid, demonstrates the versatility of pyrimidine derivatives in coordinating with metal ions. ias.ac.in

Table 1: Potential Derivatization Strategies for Spectroscopic Probes and Ligand Attachment

| Functional Group | Derivatization Strategy | Potential Application |

| 4-Amino group | Reaction with fluorescent dyes (e.g., fluorescamine) | Fluorescent labeling for bioimaging or assays |

| Propylamine group | Reaction with fluorescent dyes (e.g., fluorescamine) | Fluorescent labeling |

| Pyrimidine Nitrogens | Coordination with transition metals (e.g., Cu(II), Ni(II), Co(II)) | Formation of metal complexes with catalytic or biological activity |

| 4-Amino group | Coordination with transition metals | Chelation in combination with pyrimidine nitrogens |

Transformations at the Propyl Chain

The aminopropyl side chain provides additional opportunities for structural modification, distinct from the chemistry of the pyrimidine ring.

The secondary carbon atom of the propyl chain is a potential site for functionalization, although it is generally less reactive than the amino groups. Modern synthetic methods, however, offer pathways for C-H functionalization. For instance, visible-light-mediated carbonyl alkylative amination allows for the synthesis of α-branched secondary alkylamines from primary amines, aldehydes, and alkyl iodides, a method that could potentially be adapted. rsc.org Direct C-H functionalization of amines, often involving radical intermediates, provides another avenue for modifying the propyl chain. researchgate.netnih.gov Additionally, self-limiting alkylation of N-aryl-N-aminopyridinium salts offers a route to secondary aryl-alkyl amines, suggesting that the secondary amine of the propyl group could be targeted for selective alkylation under specific conditions. acs.org

The aminopropyl group can participate in intramolecular cyclization reactions to form bicyclic structures. Such reactions are valuable for creating more rigid and structurally complex molecules. For example, aminopyrimidines can react with β-arylacrylonitrile derivatives to form bicyclic guanidines. jst.go.jp The synthesis of bicyclic pyrimidine derivatives as ATP analogues often involves the cyclization of a substituted aminopyrimidine. nih.govresearchgate.net

A plausible cyclization pathway for this compound could involve the reaction of the 4-amino group or the secondary amine of the propyl chain with a suitable electrophile, followed by intramolecular ring closure. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine system. The synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracils demonstrates the feasibility of such cyclizations. rsc.orgrsc.orgrsc.orgrsc.org Tandem conjugate addition-cyclization reactions are another powerful tool for constructing cyclic β-amino acid derivatives and piperidines, which could be conceptually applied to the aminopropyl chain of the target compound. nih.gov

Table 2: Potential Cyclization Reactions

| Reactant | Resulting Bicyclic System |

| β-Ketoester | Fused pyridopyrimidine |

| α,β-Unsaturated nitrile | Fused dihydropyridopyrimidine |

| 1,3-Dicarbonyl compound | Fused pyridopyrimidine |

Palladium-Catalyzed Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of the pyrimidine ring in this compound, assuming a suitable halide or triflate precursor is used.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to a variety of nitrogen-rich heterocycles, including aminopyrazoles and indazoles. nih.gov It is conceivable that a halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the pyrimidine ring. The choice of catalyst and ligands, such as those from the Buchwald or Fu groups, is crucial for achieving high yields, especially with potentially inhibitory substrates containing unprotected amino groups. organic-chemistry.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction could be used to introduce additional amino substituents onto a halogenated pyrimidine core of the target molecule. researchgate.netnih.gov The development of specialized ligands like Xantphos has expanded the scope of this reaction to include a wide range of amines and aryl halides. nih.gov Cascade reactions involving imination and Buchwald-Hartwig cross-coupling have been developed for the synthesis of complex fused pyrimidines, such as pyrido[2,3-d]pyrimidines. rsc.orgrsc.org Furthermore, palladium-catalyzed C-H functionalization offers a direct way to arylate or olefinate the C5-position of N-alkylpyrimidin-2-amines. nih.gov

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Resulting Modification |

| Suzuki-Miyaura Coupling | Halogenated pyrimidine + Boronic acid/ester | C-C bond formation (e.g., arylation, vinylation) |

| Buchwald-Hartwig Amination | Halogenated pyrimidine + Amine | C-N bond formation (e.g., amination) |

| Heck Coupling | Halogenated pyrimidine + Alkene | C-C bond formation (vinylation) |

| Sonogashira Coupling | Halogenated pyrimidine + Terminal alkyne | C-C bond formation (alkynylation) |

Advanced Spectroscopic and Structural Characterization of 2 2 Aminopropyl Pyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2-aminopropyl)pyrimidin-4-amine, offering precise information about the hydrogen and carbon atomic arrangement.

¹H NMR and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrimidine (B1678525) ring, the methine and methylene (B1212753) protons of the aminopropyl side chain, and the amine protons all resonate at distinct chemical shifts. The integration of these signals confirms the number of protons in each environment, while the splitting patterns, governed by spin-spin coupling, reveal the connectivity of adjacent protons.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrimidine ring appear in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. The aliphatic carbons of the aminopropyl group are observed at higher field strengths. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of each carbon atom.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-6 |

| 6.10 | d | 1H | H-5 |

| 6.55 | br s | 2H | 4-NH₂ |

| 3.40 | m | 1H | CH(NH₂) |

| 2.90 | m | 2H | CH₂ |

| 1.20 | d | 3H | CH₃ |

| 1.80 | br s | 2H | CH(NH₂) |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.0 | C-4 |

| 162.5 | C-2 |

| 158.0 | C-6 |

| 98.0 | C-5 |

| 48.0 | CH(NH₂) |

| 45.0 | CH₂ |

| 22.0 | CH₃ |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals couplings between adjacent protons, helping to trace the connectivity within the aminopropyl side chain and the pyrimidine ring. For instance, a cross-peak between the H-5 and H-6 protons would confirm their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the previously identified proton resonances. For example, the signal for the C-5 carbon can be unambiguously assigned by its correlation with the H-5 proton.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the aminopropyl side chain and the pyrimidine ring. An HMBC correlation between the methylene protons of the side chain and the C-2 carbon of the pyrimidine ring would confirm the point of attachment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS is used to determine its exact mass, which can then be compared to the calculated mass for the chemical formula C₇H₁₂N₄. This comparison allows for the unambiguous confirmation of the elemental composition, a critical step in the identification of the compound. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Fragmentation Patterns and Structural Elucidation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is a characteristic fingerprint of a compound and provides valuable structural information. For this compound, common fragmentation pathways would involve the cleavage of the aminopropyl side chain. The loss of the amine group or the entire propyl group would result in characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the side chain and its connection to the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amino group on the pyrimidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic side chain and the aromatic ring would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. N-H bending vibrations are also expected in the 1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-C backbone stretches typically show strong Raman signals. The symmetric vibrations of the pyrimidine ring are particularly well-suited for Raman analysis. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Characteristic Absorption Bands for Pyrimidine and Amine Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a combination of bands characteristic of its pyrimidine ring and its two distinct amine groups (a primary aliphatic amine and a secondary aromatic-like amine).

The pyrimidine ring itself gives rise to a series of characteristic absorptions. These include C-H stretching vibrations typically found above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. Ring "breathing" modes and other deformations also produce a fingerprint of peaks at lower wavenumbers.

The amine functional groups provide distinct and identifiable signals. orgchemboulder.com A primary amine (-NH₂) is characterized by a pair of N-H stretching bands in the 3500-3300 cm⁻¹ range. openstax.orgspectroscopyonline.com One band corresponds to the symmetric stretch and the other to the asymmetric stretch. openstax.org Additionally, a broad N-H bending (scissoring) vibration is expected between 1650 and 1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exocyclic amino group at the 4-position of the pyrimidine ring will also contribute to these regions, with its exact position influenced by hydrogen bonding and electronic delocalization within the ring. The C-N stretching vibrations for both the aliphatic and aromatic-like amines are anticipated in the 1335-1020 cm⁻¹ range. orgchemboulder.com

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium-Weak |

| Aromatic-like Amine | N-H Stretch | ~3400 - 3100 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissor) | 1650 - 1580 | Medium-Strong |

| Pyrimidine Ring | C=C and C=N Stretches | 1600 - 1400 | Medium-Strong |

| Pyrimidine Ring | Ring Vibrations | Fingerprint Region (<1400) | Complex |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the pyrimidine ring, which is conjugated with the 4-amino group. For the parent compound, 2-aminopyrimidine (B69317), characteristic absorption maxima are observed that are sensitive to solvent and pH. nist.gov The presence of the aminopropyl group at the 2-position is anticipated to have a minor effect on the main absorption bands, possibly causing a small shift in the wavelength of maximum absorbance (λ_max). The spectrum would likely exhibit strong absorption bands in the UV region, typical for aminopyrimidines. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many simple amines are not fluorescent, aminopyrimidine and aminopyridine derivatives can exhibit fluorescence. researchgate.netsciforum.netnih.gov The fluorescence properties are highly dependent on the molecular structure and the local environment, including solvent polarity. sciforum.net It is plausible that this compound could display fluorescence, likely with a noticeable Stokes shift (the difference between the absorption and emission maxima). The quantum yield of this fluorescence would be a key parameter in evaluating its emission efficiency.

Table 2: Predicted Electronic Absorption Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Associated Transition |

|---|---|---|---|

| UV-Vis Spectroscopy | λ_max 1 | ~230 nm | π→π* |

| UV-Vis Spectroscopy | λ_max 2 | ~290-305 nm | π→π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on related structures, such as 2-chloro-pyrimidin-4-amine. nih.gov

The molecule would feature a planar pyrimidine ring. The aminopropyl side chain would introduce conformational flexibility. In the solid state, the molecule's conformation would be locked, and its packing would be dominated by a network of hydrogen bonds. The primary amine of the propyl group and the exocyclic amine at the 4-position both contain hydrogen bond donors (N-H), while the ring nitrogen atoms and the amine nitrogen atoms themselves can act as hydrogen bond acceptors. nih.gov These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal lattice. It is expected that strong N-H···N hydrogen bonds would link molecules together, often forming dimers or extended chains, a common motif in aminopyrimidine structures. nih.gov

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral)

The compound this compound is inherently chiral. The source of this chirality is the stereocenter at the second carbon atom of the propyl side chain, which is bonded to four different groups: a methyl group, an amino group, a hydrogen atom, and the pyrimidin-2-yl group. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Aminopropyl)pyrimidin-4-amine and (S)-2-(2-Aminopropyl)pyrimidin-4-amine.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides information about the absolute configuration of a chiral center. While an achiral molecule has no ECD spectrum, each enantiomer of a chiral molecule will produce a spectrum that is a mirror image of the other.

For this compound, the electronic transitions associated with the pyrimidine chromophore would be perturbed by the chiral environment of the aminopropyl side chain. This would result in characteristic positive or negative peaks (Cotton effects) in the ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for both the (R) and (S) configurations, the absolute stereochemistry of a given sample can be unambiguously assigned.

Theoretical and Computational Chemistry of 2 2 Aminopropyl Pyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of pyrimidine (B1678525) derivatives. nih.govsigmaaldrich.com These methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-Aminopropyl)pyrimidin-4-amine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on related aminopyrimidine molecules, such as 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-amino-5-bromo-6-methyl-4-pyrimidinol, have successfully employed DFT methods with basis sets like 6-311++G(**) to determine their optimized geometries. nih.govsigmaaldrich.com A similar approach for this compound would reveal the preferred spatial orientation of the aminopropyl side chain relative to the pyrimidine ring. The flexibility of the aminopropyl group suggests the existence of multiple low-energy conformers that could be identified through a potential energy surface scan. The planarity of the pyrimidine ring itself is also a key feature that would be confirmed by these calculations. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C2-N (ring) | ~1.34 Å |

| C4-N (amine) | ~1.35 Å | |

| C2-C (side chain) | ~1.51 Å | |

| Bond Angle | N1-C2-N3 (ring) | ~127° |

| C2-C(propyl)-C(propyl) | ~110° | |

| Dihedral Angle | N1-C2-C(propyl)-C(propyl) | Variable (Multiple Conformers) |

Note: These values are illustrative and based on typical bond lengths and angles found in similar heterocyclic amines and alkyl chains.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, DFT calculations would likely show that the HOMO is primarily located on the electron-rich pyrimidine ring and the amino groups, which act as electron donors. The LUMO, conversely, would be distributed across the pyrimidine ring, which can act as an electron acceptor. researchgate.net This distribution of frontier orbitals indicates that the molecule can participate in charge transfer interactions, a key aspect of its reactivity. nih.gov

Table 2: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Ability to donate electrons |

| LUMO Energy | -1.1 eV | Ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Chemical reactivity and stability |

Note: Values are illustrative, based on typical DFT results for aminopyrimidine derivatives. A larger gap implies higher kinetic stability. aimspress.comnih.gov

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov For this compound, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as N-H stretching of the amino groups, C-N stretching within the pyrimidine ring, and various bending modes of the alkyl chain. nih.govsigmaaldrich.com

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structural assignment of the compound. Time-dependent DFT (TD-DFT) can also predict the electronic absorption spectrum (UV-Vis), correlating electronic transitions with the HOMO-LUMO energy gap. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion, providing a detailed picture of its conformational flexibility. nih.govnih.gov

QSAR and Cheminformatics Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built using calculated molecular descriptors that quantify various physicochemical properties. researchgate.net

For a class of compounds including this compound, a QSAR study could be developed to predict its potential biological efficacy, for instance, as a kinase inhibitor. nih.govresearchgate.nettandfonline.com Descriptors used in such models often include:

Steric descriptors: Molecular volume, surface area.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

By establishing a correlation between these descriptors and the observed activity of known pyrimidine derivatives, a QSAR model can predict the activity of new or untested compounds like this compound, thereby guiding the synthesis of more potent analogues. rsc.orgnih.gov

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico tools and webservers are routinely used to predict a wide range of chemical properties and potential metabolic pathways, often as part of an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. nih.govresearchgate.net

For this compound, these predictive models can estimate key drug-like properties. researchgate.netnih.gov This includes adherence to Lipinski's Rule of Five, which assesses oral bioavailability based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Other predicted properties include aqueous solubility, membrane permeability, and potential interactions with metabolic enzymes. nih.gov Predicting potential sites of metabolism on the molecule can also inform on its likely biotransformation pathways and help anticipate the formation of active or inactive metabolites.

Coordination Chemistry and Metal Complexation of 2 2 Aminopropyl Pyrimidin 4 Amine

Ligand Properties of the Pyrimidine (B1678525) Nitrogen and Aminopropyl Nitrogen

The coordination capability of 2-(2-Aminopropyl)pyrimidin-4-amine is primarily dictated by its two distinct types of nitrogen donor atoms: the nitrogen atoms within the pyrimidine ring and the nitrogen atom of the aminopropyl side chain. The pyrimidine ring contains endocyclic nitrogen atoms that are sp² hybridized. These are known to be effective coordination sites in many heterocyclic ligands. pvpcollegepatoda.org The aminopropyl group contains an exocyclic, primary amine nitrogen which is sp³ hybridized. This nitrogen atom provides an additional, flexible binding site. The presence of multiple donor sites allows the molecule to potentially act as a chelating agent, which can lead to the formation of highly stable metal complexes. pvpcollegepatoda.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands like this compound typically involves direct reaction between the ligand and a metal salt in a suitable solvent.

General Synthesis: A common method involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol (B129727). An aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, acetates, or sulfates of copper, nickel, cobalt, or zinc) is then added to the ligand solution, often in a specific molar ratio. nih.gov The reaction mixture is frequently heated under reflux for several hours to ensure the completion of the reaction. Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Characterization Techniques: To determine the structure and properties of the newly formed complexes, a variety of analytical techniques are employed.

| Technique | Purpose | Findings |

| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen. | Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net |

| FTIR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies. | Shifts in the stretching frequencies of the C=N bonds in the pyrimidine ring and the N-H bonds of the amine groups upon complexation indicate their involvement in binding to the metal ion. researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex. | The appearance of new absorption bands, particularly d-d transitions in the visible region for transition metal complexes, helps in deducing the geometry of the coordination sphere (e.g., octahedral or tetrahedral). researchgate.net |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution. | Helps to distinguish between ionic complexes (electrolytes) and neutral complexes (non-electrolytes). researchgate.net |

| Magnetic Susceptibility | Determines the magnetic moment of the complex. | Provides insight into the number of unpaired electrons, the spin state (high-spin or low-spin), and the stereochemistry of the metal center. researchgate.netnsf.gov |

Binding Modes and Chelation Potential

This compound possesses significant versatility in how it can bind to a metal ion, a result of its multiple donor atoms.

Monodentate Coordination: The ligand can act as a monodentate ligand, binding to a metal center through one of its pyrimidine ring nitrogen atoms. This is a common binding mode for simpler aminopyridine and aminopyrimidine ligands. pvpcollegepatoda.org

Bidentate Chelation: More significantly, the molecule can function as a bidentate chelating agent. In this mode, it uses one of the pyrimidine ring nitrogens and the nitrogen atom from the aminopropyl side chain to bind to a single metal ion. This simultaneous binding forms a stable five- or six-membered chelate ring, an entropically favored arrangement that enhances the stability of the resulting complex. The ability of similar ligands containing both a pyridine (B92270) N and an exocyclic amine N to form such chelates is well-documented. pvpcollegepatoda.org

Bridging Ligand: It is also conceivable that the ligand could act as a bridging ligand, connecting two different metal centers. This could occur if the pyrimidine ring binds to one metal ion while the aminopropyl group coordinates to another, potentially leading to the formation of polymeric coordination polymers.

| Binding Mode | Description | Donating Atoms |

| Monodentate | The ligand binds to a single metal ion through one atom. | One Pyrimidine Nitrogen |

| Bidentate Chelate | The ligand binds to a single metal ion through two atoms, forming a ring. | One Pyrimidine Nitrogen and the Aminopropyl Nitrogen |

| Bridging | The ligand connects two separate metal ions. | Pyrimidine Nitrogen to Metal 1; Aminopropyl Nitrogen to Metal 2 |

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes derived from this compound are crucial for elucidating their structure and electronic features.

Spectroscopic Properties: Upon coordination to a metal ion, the infrared (IR) spectrum of the ligand undergoes noticeable changes. The vibrational bands associated with the pyrimidine ring and the N-H group of the side chain are expected to shift, confirming the participation of these groups in the coordination. In the UV-Visible spectrum, the formation of a complex with a d-block metal often gives rise to new absorption bands corresponding to d-d electronic transitions. The energy and number of these bands can indicate the coordination geometry of the metal ion, such as octahedral or tetrahedral.

Magnetic Properties: Magnetic susceptibility measurements are a powerful tool for characterizing transition metal complexes. researchgate.net For a paramagnetic complex, the measured magnetic moment can be used to determine the number of unpaired d-electrons on the metal ion. This information is critical for establishing the oxidation state and the spin state (high-spin or low-spin) of the metal. For instance, iron(II) complexes can be high-spin, which is often consistent with an octahedral or tetrahedral geometry, and this can be confirmed by magnetic measurements. nsf.gov

Applications in Catalysis (non-biological)

The metal complexes of aminopyrimidine and related aminopyridine ligands have shown considerable promise in the field of homogeneous catalysis. nsf.gov

The aminopyridine ligand framework has been successfully employed in base metal catalysis, particularly for reactions like Atom Transfer Radical Polymerization (ATRP). nsf.gov Iron(II) complexes featuring amino-pyridine ligands have been shown to catalyze the polymerization of styrene. nsf.gov The catalytic activity in such systems can be finely tuned by modifying the ligand structure; for example, sterically bulky or electron-donating substituents on the ligand can influence the catalytic rate and the equilibrium of the polymerization process. nsf.gov The presence of the electron-donating aminopropyl group in this compound could potentially enhance the activity of its metal complexes in similar catalytic applications.

Furthermore, palladium complexes are widely used as catalysts for cross-coupling reactions, such as the Buchwald-Hartwig amination for forming C-N bonds. mdpi.com Pyrimidine-based ligands can be integral to these catalytic systems, suggesting a potential application for complexes of this compound in synthetic organic chemistry. mdpi.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. For a ligand to be a suitable builder for MOFs, it typically requires rigidity and multiple coordination points capable of connecting different metal centers.

While this compound possesses the necessary features—a rigid pyrimidine core and multiple donor sites—that could allow it to function as a linker in MOF construction, specific examples of its use in the synthesis of MOFs are not extensively documented in the literature. However, the broader class of pyrimidine-based ligands is known to be used in the creation of coordination polymers and MOFs. This suggests that this compound remains a viable and interesting candidate for future research in the design and synthesis of novel MOF materials.

Applications As a Building Block in Advanced Organic Materials and Supra Molecular Systems

Precursor in the Synthesis of Novel Heterocyclic Architectures

The inherent reactivity of the amino and aminopropyl groups on the pyrimidine (B1678525) ring makes 2-(2-aminopropyl)pyrimidin-4-amine a versatile precursor for the synthesis of a wide array of novel heterocyclic architectures. The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore and a key intermediate in the synthesis of various biologically active molecules. researchgate.net Its derivatives are used as starting materials for fused heterocycles like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. mdpi.com

The synthesis of new heterocyclic compounds often involves condensation reactions. For instance, 2-aminopyrimidine can react with various reagents to yield more complex structures. ijpsjournal.com The presence of two amine groups with different reactivities in this compound allows for selective chemical modifications, leading to the construction of intricate molecular frameworks. One of the primary amino groups can be selectively reacted, leaving the other for subsequent functionalization. This step-wise approach is crucial for building complex heterocyclic systems.

Multicomponent reactions (MCRs) are an efficient strategy for synthesizing complex molecules from simple starting materials in a single step. nih.gov The dual amine functionality of this compound makes it an ideal candidate for MCRs, enabling the rapid generation of diverse heterocyclic libraries. For example, a one-pot, three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug development. acs.org Similar strategies could be employed with this compound to create novel pyridopyrimidines or other fused systems. nih.gov The synthesis of various aminopyrimidine derivatives through methods like microwave-assisted organic synthesis further highlights the adaptability of this chemical scaffold. nanobioletters.com

The table below summarizes potential heterocyclic systems that could be synthesized from this compound based on known reactions of aminopyrimidines.

| Starting Materials (in addition to this compound) | Potential Heterocyclic Product | Reaction Type |

| Dicarbonyl compounds | Fused pyrimidines (e.g., dihydropyrimidines) | Condensation |

| α,β-Unsaturated ketones | Pyridopyrimidines | Michael Addition/Cyclization |

| Isothiocyanates, Chloroacetyl chloride | Thiazolopyrimidines | Cyclocondensation |

| Malononitrile, Aldehydes | Fused pyridines | Multicomponent Reaction |

Integration into Supramolecular Assemblies via Non-Covalent Interactions

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. nih.govmdpi.com The this compound molecule is exceptionally well-suited for this purpose due to its multiple hydrogen bond donor and acceptor sites. The amino groups can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring can act as acceptors.

This ability to form multiple hydrogen bonds allows for the creation of robust and predictable supramolecular synthons. For example, the combination of an amino-pyrimidine with a carboxylic acid can lead to the formation of a highly stable dimeric structure through complementary hydrogen bonds. nih.gov This principle can be extended to form more complex architectures like one-dimensional chains or two-dimensional sheets. nih.gov The interplay of different non-covalent interactions, such as hydrogen and halogen bonds, can be used to construct extended solid-state networks with precise control over connectivity and dimensionality. nih.gov

The formation of supramolecular polymers is another area where this compound can be impactful. These polymers, held together by reversible non-covalent bonds, can exhibit unique properties like self-healing and stimuli-responsiveness. mdpi.com The charge-assisted hydrogen bond (CAHB), which combines hydrogen bonding with ionic interactions, is a particularly strong non-covalent interaction that can be used to create robust supramolecular materials. tue.nl The aminopyrimidine moiety can be protonated to form a positively charged species, which can then interact with a negatively charged carboxylate group to form a strong CAHB, effectively cross-linking polymer chains. tue.nl

| Type of Non-Covalent Interaction | Interacting Partner | Resulting Supramolecular Structure |

| Hydrogen Bonding | Carboxylic Acids | Dimeric complexes, 1D chains |

| Hydrogen Bonding | Other aminopyrimidine molecules | Self-assembled networks |

| Charge-Assisted Hydrogen Bonding | Carboxylates | Cross-linked polymer networks |

| Metal Coordination | Metal Ions | Metallo-supramolecular assemblies |

Applications in Polymer Chemistry (as a monomer or crosslinking agent)

The dual amine functionality of this compound makes it a valuable component in polymer chemistry, where it can act as either a monomer or a crosslinking agent. As a monomer, it can be incorporated into the backbone of polymers such as polyamides or polyurethanes through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. The presence of the pyrimidine ring in the polymer backbone can impart specific properties, such as thermal stability and defined conformational preferences.

More significantly, this compound can serve as an effective crosslinking agent for various polymer systems. youtube.comyoutube.com Crosslinking is a process that connects polymer chains to form a three-dimensional network, which significantly enhances the mechanical properties and chemical resistance of the material. youtube.com The two primary amine groups of this molecule can react with functional groups on polymer chains, such as epoxides or isocyanates, to create covalent crosslinks.

For instance, in epoxy resins, the amine groups can open the epoxide ring, forming a durable covalent bond. In polyurethane systems, the amines can react with isocyanate groups to form urea (B33335) linkages, leading to a crosslinked network. The density of these crosslinks, which can be controlled by the amount of this compound added, determines the final properties of the material, ranging from soft elastomers to rigid thermosets. youtube.com Furthermore, aminoplasts, which are thermosetting polymers produced from the reaction of an amine with an aldehyde, can be used to crosslink waterborne polyurethanes, improving their thermal and mechanical properties. researchgate.net

Role in Material Science (e.g., optical, electronic, or sensing materials)

The unique electronic and structural features of the aminopyrimidine core suggest that this compound can play a crucial role in the development of advanced materials with specific optical, electronic, or sensing properties.

Optical Materials: Pyrimidine derivatives have been investigated for their potential in optical applications. The extended π-system of the pyrimidine ring can give rise to interesting photophysical properties, such as fluorescence. By incorporating this compound into larger conjugated systems, it may be possible to develop new fluorescent dyes or organic light-emitting diode (OLED) materials. bldpharm.com

Sensing Materials: The ability of the aminopyrimidine moiety to participate in specific non-covalent interactions makes it a promising component for chemical sensors. Molecularly imprinted polymers (MIPs) are a class of materials that can be designed to recognize and bind to specific target molecules. nih.gov By using a molecule similar in structure to this compound as a template during the polymerization process, it is possible to create a polymer with cavities that are perfectly shaped to bind this molecule or its derivatives. Such MIP-based sensors could be used for the selective detection of various analytes. nih.govmdpi.comrsc.org For example, sensors based on hybrid polymeric membranes have been developed for drug quality control. nih.gov

The table below outlines the potential applications of this compound in material science.

| Material Type | Potential Application | Underlying Principle |

| Optical Materials | Fluorescent probes, OLEDs | Extended π-conjugation of the pyrimidine ring |

| Electronic Materials | Coordination polymers, MOFs | Metal-coordinating ability of the pyrimidine nitrogens |

| Sensing Materials | Chemical sensors, Biosensors | Specific non-covalent interactions and molecular recognition |

Advanced Analytical Methodologies for 2 2 Aminopropyl Pyrimidin 4 Amine Non Clinical

Chromatographic Separation and Quantification

Chromatographic techniques are central to the analytical workflow for many chemical compounds, providing robust methods for separation, identification, and quantification. For a polar compound like 2-(2-aminopropyl)pyrimidin-4-amine, which contains both a primary amine and a pyrimidine (B1678525) ring, several chromatographic approaches can be optimized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of an HPLC method for this compound would require careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Due to the polar and basic nature of the aminopropyl and aminopyrimidine moieties, reversed-phase HPLC is a suitable approach. researchgate.net A C18 or C8 column would likely be the initial choice for the stationary phase. researchgate.net However, the basicity of the amine groups can lead to peak tailing on traditional silica-based columns due to interactions with residual silanol (B1196071) groups. To mitigate this, end-capped columns or the use of a mobile phase additive to mask the silanol activity would be necessary.

A buffer is typically required in the mobile phase to control the ionization state of the analyte and ensure reproducible retention times. An acidic mobile phase (e.g., using formic acid or phosphoric acid) would protonate the amine groups, enhancing their solubility in the aqueous mobile phase. helixchrom.com Alternatively, ion-pair chromatography can be employed, where a counter-ion is added to the mobile phase to form a neutral ion pair with the protonated analyte, thereby increasing its retention on a reversed-phase column. nih.govtechnologynetworks.comcapes.gov.bryoutube.comyoutube.com Common ion-pairing reagents for basic compounds include alkyl sulfonates. nih.gov

The presence of the pyrimidine ring provides a chromophore, making UV detection a viable option. helixchrom.comsielc.com The detection wavelength would be selected based on the UV spectrum of this compound to maximize sensitivity. For compounds with similar structures, detection is often performed in the range of 200-280 nm. sielc.comcmes.org

Since this compound possesses a chiral center at the alpha-carbon of the aminopropyl group, chiral HPLC may be necessary to separate its enantiomers. nih.govyoutube.com This can be achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). yakhak.orgsigmaaldrich.com The mobile phase in chiral separations often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695). nih.gov

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70, v/v) | Controls ionization and improves peak shape. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 265 nm | Based on the expected absorbance of the pyrimidine ring. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation. vt.edu Therefore, derivatization is typically required to increase its volatility and thermal stability. vt.edunih.gov

Common derivatization strategies for amines involve acylation, silylation, or alkylation. nih.gov For instance, the primary amine group can be reacted with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar trimethylsilyl (B98337) (TMS) derivative. nih.govacs.org Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which creates a more volatile and electron-capturing derivative suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.gov

The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized compound upon electron ionization (EI). mdpi.com The resulting mass spectrum is a unique fingerprint that can be used for identification by comparison with a spectral library or through interpretation of the fragmentation pathways. sapub.orgacs.org

Table 2: Potential GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylates the amine group to increase volatility. |

| Reaction Conditions | 60°C for 30 minutes | Typical conditions for silylation reactions. |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | A common, robust column for a wide range of analytes. nih.gov |

| Injector Temperature | 250 °C | Ensures complete volatilization of the derivative. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) | A typical temperature program to separate the derivative from other components. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. mdpi.com |

| Mass Range | m/z 50-500 | To capture the molecular ion and key fragment ions of the derivative. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govmdpi.com This technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, as it often does not require derivatization. restek.com

The HPLC conditions would be similar to those described in section 8.1.1, with the key difference being the compatibility of the mobile phase with the mass spectrometer's ion source. Volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile buffers like phosphate (B84403). mdpi.com

Electrospray ionization (ESI) is the most common ionization technique for this type of analyte, typically operated in positive ion mode to protonate the basic amine groups, forming [M+H]⁺ ions. nih.gov Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, the precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection minimizes interferences from the sample matrix.

Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition | Rationale |

| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm | Standard column for LC-MS applications. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 10 minutes | To elute the analyte with good peak shape. |

| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To generate protonated molecular ions [M+H]⁺. |

| MS/MS Transition | Precursor Ion (e.g., m/z of [M+H]⁺) → Product Ion | For high selectivity and sensitivity in quantification. |

Electrochemical Detection Methods

Electrochemical detection methods offer high sensitivity and selectivity for electroactive compounds. mdpi.com The aminopyrimidine moiety in this compound is expected to be electrochemically active, making it a candidate for analysis by techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry coupled with HPLC. rsc.org

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material. Carbon-based electrodes, such as glassy carbon or screen-printed carbon electrodes, are commonly used. nih.gov The electrode surface can be modified to enhance sensitivity and selectivity. frontiersin.org For example, a sensor could be developed based on the specific interaction between a modified electrode surface and the target analyte.

The analytical signal is generated by the oxidation or reduction of the analyte at a specific potential. The pH of the supporting electrolyte is a critical parameter, as it influences the electrochemical behavior of the compound. frontiersin.org For quantitative analysis, techniques like differential pulse voltammetry can provide low detection limits. nih.gov

Capillary Electrophoresis for Purity Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species and for assessing the purity of compounds. nih.govyoutube.com Given that this compound will be protonated and positively charged in an acidic buffer, capillary zone electrophoresis (CZE) is a viable method for its analysis.

In CZE, separation is based on the differential migration of analytes in an electric field. The separation is influenced by the charge-to-size ratio of the analyte, the pH and ionic strength of the background electrolyte (BGE), and the applied voltage. A low pH BGE (e.g., phosphate buffer at pH 2.5) would ensure full protonation of the amine groups and provide good separation efficiency. nih.gov

CE is particularly useful for purity analysis as it can resolve closely related impurities that may be difficult to separate by HPLC. youtube.com Detection in CE is typically performed by UV-Vis spectrophotometry. For chiral analysis, a chiral selector, such as a cyclodextrin, can be added to the BGE to enable the separation of enantiomers. nih.gov

Table 4: Representative Capillary Electrophoresis Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard capillary dimensions for CE. |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Ensures full protonation and good separation. nih.gov |

| Applied Voltage | 25 kV | Provides efficient separation. nih.gov |

| Temperature | 25 °C | For reproducible migration times. |

| Detection | UV at 214 nm | Common wavelength for peptide and amine analysis. |

| Injection | Hydrodynamic (pressure) for 5 seconds | A common and reproducible injection method. |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. mdpi.comactascientific.com As discussed for GC-MS, derivatization is often essential for the analysis of polar amines. For HPLC, derivatization can be employed to introduce a fluorescent or highly UV-absorbent tag, thereby significantly enhancing detection sensitivity.

Common derivatizing reagents for primary amines include:

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives. nih.gov

O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.com

Fluorescamine (B152294): Reacts with primary amines to yield fluorescent products.

9-fluorenylmethyl chloroformate (FMOC): Forms highly fluorescent derivatives with both primary and secondary amines. nih.gov

Derivatization can be performed either pre-column, before injection into the chromatographic system, or post-column, after separation. actascientific.com Pre-column derivatization is more common, but post-column derivatization can be advantageous when the derivatizing reagent itself is detectable and would interfere with the chromatogram.

For LC-MS analysis, derivatization can also be used to improve ionization efficiency or to shift the mass of the analyte to a region of the spectrum with less background noise. nih.gov For instance, derivatization with hexylchloroformate has been used to improve the chromatographic behavior and mass spectrometric detection of aminopyridines. nih.gov

Table 5: Common Derivatization Reagents for Amine Analysis

| Reagent | Target Functional Group | Detection Method | Advantages |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives, good sensitivity. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, high sensitivity. actascientific.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence, UV | High sensitivity, stable derivatives. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls, Carboxyls | GC-MS | Increases volatility and thermal stability. nih.govacs.org |

| Hexylchloroformate | Amines | LC-MS | Improves chromatographic retention and MS signal. nih.gov |

Future Research Directions and Academic Outlook for 2 2 Aminopropyl Pyrimidin 4 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 2-(2-Aminopropyl)pyrimidin-4-amine is a fundamental prerequisite for its widespread study and application. While general methods for synthesizing aminopyrimidine derivatives exist, dedicated research into optimizing pathways for this specific molecule is a key future direction. nih.govgoogle.com

Future research will likely focus on:

Multi-step Synthesis from Core Precursors: Investigations could begin with commercially available pyrimidine (B1678525) building blocks, such as 2-amino-4-chloropyrimidine (B19991) or related compounds. nih.gov The synthetic challenge lies in the selective introduction of the 2-aminopropyl group at the 2-position of the pyrimidine ring. This could involve nucleophilic substitution reactions or palladium-catalyzed cross-coupling strategies.

Green Chemistry Approaches: Future synthetic work should also prioritize the use of environmentally benign solvents, catalysts, and reaction conditions, moving away from harsh reagents and complex purification methods. google.com Techniques like solvent-free reactions or flow chemistry could be explored to enhance sustainability and efficiency. nih.gov

| Potential Synthetic Strategy | Key Precursors | Reaction Type | Potential Advantages |

| Linear Synthesis | 2-Amino-4-chloropyrimidine, 1,2-diaminopropane | Nucleophilic Aromatic Substitution | Straightforward, utilizes common starting materials. |

| Convergent Synthesis | Guanidine (B92328), a β-keto nitrile with a protected aminopropyl group | Cyclocondensation | Potentially higher yielding, allows for modular assembly. |

| Catalytic Approach | 2-Halopyrimidin-4-amine, protected aminopropyl boronic ester | Suzuki or Buchwald-Hartwig Coupling | High functional group tolerance and selectivity. |

Design and Synthesis of Advanced Functional Materials

The unique structural features of this compound make it an attractive building block for the creation of advanced functional materials. The pyrimidine ring offers π-stacking capabilities and electronic properties, while the two primary amine groups provide sites for hydrogen bonding and covalent linkage.

Future research directions include:

Supramolecular Assemblies: The multiple hydrogen bond donor and acceptor sites on the molecule could be exploited to create self-assembling systems like gels, liquid crystals, or molecular capsules. The specific geometry of the hydrogen bonding network could be tailored by modifying the substitution pattern.

Polymer Chemistry: The diamine nature of the compound allows it to act as a monomer in polymerization reactions. It could be incorporated into polyamides, polyimides, or polyureas to create polymers with enhanced thermal stability, specific recognition capabilities, or pH-responsiveness due to the basic amine groups.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the amine groups can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could be investigated for applications in gas storage, separation, or catalysis.

Detailed Mechanistic Studies of Chemical Reactions

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies of its chemical transformations. The presence of two amine groups with different chemical environments (aromatic vs. aliphatic) presents interesting questions of selectivity and reactivity.

Key areas for mechanistic investigation are:

Selective Functionalization: Research could focus on developing reactions that selectively target one amine group over the other. This would enable the controlled, stepwise construction of more complex molecules. Studies would involve kinetic and thermodynamic analysis to understand the factors governing this selectivity.

Catalytic Activity: The compound itself, or its metal complexes, could be explored for catalytic applications. The bidentate chelation potential of the molecule might stabilize catalytic metal centers, and mechanistic studies would be crucial to elucidate the catalytic cycle and optimize performance.

Reaction Dynamics: Investigating the mechanism of its synthesis, such as the cyclocondensation or substitution reactions mentioned previously, can lead to improved reaction conditions and yields. nih.gov For instance, understanding whether a reaction proceeds via an SNAr, condensation, or other pathway determines the optimal conditions. nih.gov

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work. nih.gov By building accurate theoretical models, researchers can screen for potential applications and understand the molecule's behavior at an atomic level before embarking on extensive laboratory synthesis. nih.gov

Future computational studies should include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure (e.g., HOMO-LUMO gap), and spectroscopic properties. This information is fundamental to understanding its reactivity and potential in electronic materials.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix. This is crucial for studying its conformational flexibility, interactions with other molecules, and the dynamics of self-assembly processes.

Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity. nih.gov This can accelerate the design of new drug candidates by predicting the activity of unsynthesized compounds. nih.gov

| Modeling Technique | Predicted Properties | Potential Application Area |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reactivity indices. | Materials science, reaction mechanism analysis. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., kinases, enzymes). nih.gov | Drug discovery, chemical biology. |

| Molecular Dynamics (MD) | Conformational preferences, solvation effects, self-assembly behavior. | Supramolecular chemistry, polymer design. |

| QSAR | Correlation of structural features with biological activity or physical properties. nih.gov | Medicinal chemistry, materials informatics. |

Role in Emerging Fields of Chemical Science

The versatility of the this compound scaffold positions it to contribute to several emerging areas of chemical science. Its potential as a "privileged structure" means it could serve as a core for libraries of new compounds with diverse functions. igminresearch.com

Promising emerging fields for this compound include:

Chemical Biology: As a derivative of aminopyrimidine, the compound could be used as a scaffold to design probes or inhibitors for biological targets. Aminopyrimidine cores are found in numerous kinase inhibitors, and this compound could be a starting point for developing novel therapeutics, particularly in oncology. nih.govnih.gov

Supramolecular Catalysis: The ability to form well-defined assemblies through hydrogen bonding could be harnessed to create supramolecular catalysts. In these systems, the organized structure of the assembly creates a microenvironment that can enhance the rate and selectivity of chemical reactions.

Chemosensors: By attaching a chromophore or fluorophore to the molecule, it could be developed into a chemosensor. The binding of an analyte (e.g., a metal ion or an anion) to the amine or pyrimidine moieties could induce a detectable change in color or fluorescence, allowing for sensitive detection.

The exploration of this compound is still in its early stages, but the academic outlook is bright. Its unique combination of a heterocyclic core and flexible side chain with multiple reactive sites provides a rich platform for innovation in synthesis, materials science, and medicinal chemistry. Future research in the directions outlined here will undoubtedly unlock the full potential of this promising molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Aminopropyl)pyrimidin-4-amine derivatives, and how can reaction conditions be optimized for yield?